5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one
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Overview
Description
5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one is a complex organic compound that features tert-butyl(dimethyl)silyl groups. These groups are often used in organic synthesis as protecting groups for alcohols due to their stability and ease of removal under mild conditions .
Preparation Methods
The synthesis of 5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. Industrial production methods may involve similar steps but on a larger scale, ensuring high yield and purity .
Chemical Reactions Analysis
5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one can undergo various chemical reactions:
Scientific Research Applications
5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl groups stabilize the molecule, preventing unwanted reactions during synthesis. The protection is achieved through the formation of a silicon-oxygen bond, which can be cleaved under mild acidic or basic conditions .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used as a silylation agent for protecting alcohols.
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in the synthesis of complex organic molecules.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A precursor to biologically active natural products.
The uniqueness of 5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one lies in its specific structure, which provides stability and reactivity suitable for various synthetic applications.
Properties
Molecular Formula |
C21H46O3Si2 |
---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
5,7-bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one |
InChI |
InChI=1S/C21H46O3Si2/c1-14-17(22)21(8,9)18(24-26(12,13)20(5,6)7)15-16-23-25(10,11)19(2,3)4/h18H,14-16H2,1-13H3 |
InChI Key |
UJQYSULRVHITNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)(C)C(CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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